molecular formula C20H25N3O4 B5193604 ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B5193604
M. Wt: 371.4 g/mol
InChI Key: CQERDGISGNWVBM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to study its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar pyrazole structure but lacks the piperidine and methoxyphenyl groups.

    4-Methoxybenzyl chloride: Contains the methoxyphenyl group but lacks the pyrazole and piperidine structures.

    1,5-Diaminopentane: Precursor for piperidine ring formation but lacks the pyrazole and methoxyphenyl groups.

Uniqueness

Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a pyrazole moiety, a piperidine ring, and a methoxyphenyl group

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-3-27-19(25)20(12-15-4-6-17(26-2)7-5-15)8-10-23(11-9-20)18(24)16-13-21-22-14-16/h4-7,13-14H,3,8-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQERDGISGNWVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=CNN=C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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